molecular formula C9H7Cl3O3 B13417582 Methyl 2,4,5-Trichloromandelate

Methyl 2,4,5-Trichloromandelate

Cat. No.: B13417582
M. Wt: 269.5 g/mol
InChI Key: AGTRZGHKOUFUPS-UHFFFAOYSA-N
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Description

Methyl 2,4,5-Trichloromandelate is an organic compound characterized by the presence of three chlorine atoms attached to a mandelate structure

Properties

Molecular Formula

C9H7Cl3O3

Molecular Weight

269.5 g/mol

IUPAC Name

methyl 2-hydroxy-2-(2,4,5-trichlorophenyl)acetate

InChI

InChI=1S/C9H7Cl3O3/c1-15-9(14)8(13)4-2-6(11)7(12)3-5(4)10/h2-3,8,13H,1H3

InChI Key

AGTRZGHKOUFUPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1Cl)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,5-Trichloromandelate typically involves the chlorination of mandelic acid derivatives. One common method is the reaction of mandelic acid with thionyl chloride in the presence of a catalyst to introduce chlorine atoms at the 2, 4, and 5 positions. The resulting trichloromandelic acid is then esterified with methanol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,5-Trichloromandelate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloromandelate to less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used to replace chlorine atoms.

Major Products

The major products formed from these reactions include various derivatives of mandelic acid, such as hydroxylated or aminated mandelates, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,4,5-Trichloromandelate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2,4,5-Trichloromandelate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorination patterns.

    2,4,5-Trichlorobenzoic acid: Another chlorinated aromatic compound with different functional groups.

Uniqueness

Methyl 2,4,5-Trichloromandelate is unique due to its specific structure and the presence of both ester and trichloromandelate functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Biological Activity

Methyl 2,4,5-Trichloromandelate is a chlorinated derivative of mandelic acid that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and data sources.

Synthesis

The synthesis of this compound typically involves the chlorination of mandelic acid derivatives. The process often utilizes reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2, 4, and 5 positions of the aromatic ring. The resulting compound has shown varied biological activities that are worth exploring in detail.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. Notably, the compound has shown potent inhibitory effects against:

  • Pseudomonas aeruginosa : Minimum inhibitory concentration (MIC) values as low as 0.21 μM have been reported.
  • Escherichia coli : Similar MIC values indicate strong antibacterial activity.

The compound's efficacy extends to antifungal activity as well, particularly against species such as Candida albicans and other fungi within the genus Candida. The MIC for Candida albicans has been noted at approximately 0.83 μM .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have utilized human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). These studies reveal that:

  • This compound tends to exhibit lower toxicity towards BALB/c 3T3 cells compared to HaCat cells.
  • The IC50 values indicate a threshold at which the compound begins to show cytotoxic effects after prolonged exposure (72 hours) .

The biological activity of this compound can be attributed to its ability to interact with cellular targets through various mechanisms:

  • Molecular Docking Studies : Computational studies have shown that the compound binds effectively to key bacterial enzymes such as MurD and DNA gyrase. Binding energies comparable to those of established antibiotics like ciprofloxacin suggest a potential for therapeutic application .
  • Antioxidant Properties : Some studies indicate that chlorinated compounds can exhibit antioxidant activities, which may contribute to their overall biological efficacy.

Study on Antimicrobial Efficacy

A study published in Molecules evaluated several derivatives of trichloromandelate for their antimicrobial properties. The results highlighted that:

CompoundTarget OrganismMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3gCandida albicans0.83

This table illustrates the promising antimicrobial profile of this compound compared to other tested compounds .

Safety and Toxicity Assessment

Another study focused on evaluating the safety profile of this compound using human cell lines indicated that while it possesses significant antimicrobial activity, careful consideration must be given to its cytotoxic effects on normal human cells .

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